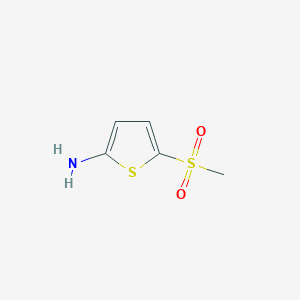![molecular formula C13H19FO2Si B13467442 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde CAS No. 113984-69-3](/img/structure/B13467442.png)
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a fluorine atom. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in a solvent like dichloromethane. The reaction mixture is cooled to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzoic acid.
Reduction: 3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde is used in several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The tert-butyldimethylsilyloxy group provides steric protection, while the fluorine atom influences the electronic properties of the benzaldehyde core. This combination allows for selective reactions and the formation of specific products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]phenylboronic acid
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde is unique due to the presence of both a tert-butyldimethylsilyloxy group and a fluorine atom. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom also imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
113984-69-3 |
|---|---|
Formule moléculaire |
C13H19FO2Si |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-15)12(11)14/h6-9H,1-5H3 |
Clé InChI |
KCDWTBCYHZSRNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)


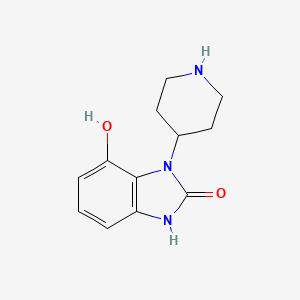

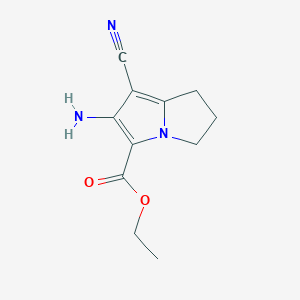
![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
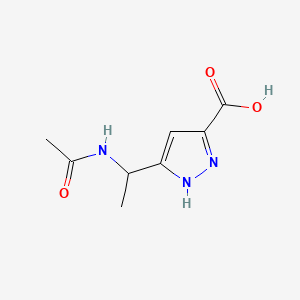
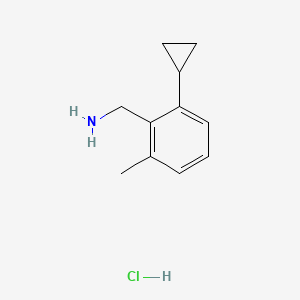
![Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13467409.png)
![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
